molecular formula C21H19ClN2O4 B15157123 Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

Cat. No.: B15157123
M. Wt: 398.8 g/mol
InChI Key: DINXJEAUFZETJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C24H23ClN2O6 This compound is characterized by the presence of a chlorobenzamido group, a dihydroquinolinone moiety, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.

    Synthesis of the dihydroquinolinone moiety: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.

    Coupling of intermediates: The 4-chlorobenzamido intermediate is then coupled with the dihydroquinolinone moiety under suitable conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and dimethyl sulfoxide, as well as catalysts and specific temperature and pressure conditions .

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can be compared with other similar compounds, such as:

    Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.

    Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.

    Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate

InChI

InChI=1S/C21H19ClN2O4/c1-2-28-21(27)18(24-20(26)13-7-9-15(22)10-8-13)11-14-12-19(25)23-17-6-4-3-5-16(14)17/h3-10,12,18H,2,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

DINXJEAUFZETJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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